One of the first enantioselective routes to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a derivative of 3-Fluoropiperidin-4-one and a highly valuable building block in medicinal chemistry, has been reported []. This synthesis utilizes an enantioselective fluorination strategy, leveraging the methodology developed by MacMillan, which employs a modified cinchona alkaloid catalyst []. The research demonstrated that commercially available primary amines, like α-methylbenzylamine, could replace the catalyst while maintaining comparable enantioselectivity levels []. Subsequently, the piperidinols can be readily crystallized to obtain enantiopure material [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6